molecular formula C32H26N8Zn B14806180 zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cat. No.: B14806180
M. Wt: 588.0 g/mol
InChI Key: SMKOQHWCPDFTCN-UHFFFAOYSA-N
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Description

Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene (hereafter referred to as Compound A) is a zinc-coordinated polycyclic heteroaromatic compound with the molecular formula C₃₂H₁₆N₈Zn and a molecular weight of 577.92 g/mol . Its structure comprises a highly fused macrocyclic ligand system with six nitrogen atoms participating in coordination to the zinc center, forming a rigid three-dimensional framework.

Properties

Molecular Formula

C32H26N8Zn

Molecular Weight

588.0 g/mol

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2

InChI Key

SMKOQHWCPDFTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc(II) phthalocyanine can be synthesized through several methods. One common method involves the reaction of phthalonitrile with zinc salts under high-temperature conditions. The reaction typically takes place in the presence of a solvent such as quinoline or dimethylformamide (DMF) and requires heating to temperatures around 200-300°C .

Industrial Production Methods

In industrial settings, Zinc(II) phthalocyanine is often produced through a sublimation process. This involves purifying the compound by heating it to a high temperature until it sublimates, and then condensing the vapor back into a solid form. This method ensures high purity and is commonly used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Zinc(II) phthalocyanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form different reduced species.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific reaction conditions depending on the substituents involved .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction. For example, oxidation can lead to the formation of Zinc(III) phthalocyanine, while reduction can produce Zinc(I) phthalocyanine. Substitution reactions can yield a wide range of derivatives with different functional groups attached to the phthalocyanine ring .

Scientific Research Applications

Zinc(II) phthalocyanine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions.

    Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Medicine: Investigated for its potential use in antimicrobial treatments.

    Industry: Utilized in the production of dyes, pigments, and photovoltaic cells

Mechanism of Action

The mechanism of action of Zinc(II) phthalocyanine in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Zinc-Coordinated Macrocyclic Compounds

  • Compound B (Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),17,19,21,23,25,27,29,31,33,35-nonadecaene): Molecular Formula: C₃₂H₁₆N₈Zn (identical to Compound A). Key Difference: The ligand topology differs slightly, with altered nitrogen positioning, leading to distinct coordination geometry. This impacts binding interactions in biological systems, as demonstrated in LXRβ binding studies .
  • Compound C (Zinc Coordination Compounds with Benzimidazole Derivatives):

    • Molecular Formula : Variants include C₁₄H₁₀N₄OZn and C₁₃H₈Cl₂N₄Zn.
    • Comparison : Benzimidazole-based ligands lack the extended polycyclic framework of Compound A, resulting in reduced thermal stability and altered antimicrobial efficacy .

Non-Zinc Polycyclic Nitrogen Macrocycles

  • Compound D (5,13,20,28-Tetraazoniaheptacyclo[26.2.2.2²,⁵.2¹³,¹⁶.2¹⁷,²⁰.1⁷,¹¹.1²²,²⁶]tetraconta-1(30),3,14,16,18,20,22(33),23,25,28,31,34,36,39-octadecaene Tetrachloride):

    • Molecular Formula : C₃₆H₃₂Cl₄N₄O₁₆.
    • Molecular Weight : 918.486 g/mol.
    • Comparison : The larger molecular weight and perchlorate counterions enhance solubility but reduce ligand flexibility compared to Compound A .
  • Compound E (trans-Diazido(1,8-dibenzyl-1,3,6,8,10,13-hexaazacyclotetradecane)nickel(II)):

    • Molecular Formula : C₂₂H₃₄N₈Ni.
    • Comparison : Nickel coordination and benzyl substituents introduce paramagnetic properties absent in Compound A. The hydrogen-bonded 1D chain structure contrasts with Compound A’s isolated coordination geometry .

Binding Affinity and Selectivity

  • LXRβ Targeting :
    • Compound A Analogue (ZINC08665430) : Exhibits a binding mode to LXRβ involving hydrophobic interactions with Leu326 and Trp269, critical for ABCA1 up-regulation .
    • Compound 36 (from ): Shares a similar scaffold but lacks zinc coordination, leading to weaker binding (ΔG = −9.2 kcal/mol vs. −10.5 kcal/mol for ZINC08665430) .

Antimicrobial Activity

  • Compound A vs. Benzimidazole-Zinc Complexes :
    • Compound A’s rigid polycyclic structure enhances stability under physiological conditions, whereas benzimidazole derivatives (e.g., C₁₃H₈Cl₂N₄Zn) show rapid degradation, reducing their long-term antimicrobial potency .

Physicochemical Properties

Property Compound A Compound D Compound E
Molecular Weight (g/mol) 577.92 918.486 525.32
Solubility Low in polar solvents High (due to ClO₄⁻) Moderate in DMSO
Thermal Stability (°C) >300 ~220 (decomposition) ~180 (decomposition)
Coordination Geometry Octahedral (Zn²⁺) Tetrahedral (N⁺ centers) Square-planar (Ni²⁺)

Sources:

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